molecular formula C26H22N2O3 B11003433 (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B11003433
M. Wt: 410.5 g/mol
InChI Key: CBIQUHDZQNJFGG-UHFFFAOYSA-N
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Description

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone: is a complex organic compound that features a unique structure combining a pyridoindole and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyridoindole core, followed by the introduction of the xanthene group through a series of coupling reactions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(9H-xanthen-9-yl)methanone: can be compared to other compounds with similar structures, such as:

    Pyridoindole derivatives: These compounds share the pyridoindole core and may have similar biological activities.

    Xanthene derivatives: Compounds with a xanthene moiety can exhibit similar photophysical properties, such as fluorescence.

The uniqueness of This compound lies in its combined structure, which may offer distinct advantages in terms of reactivity and application potential.

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C26H22N2O3/c1-30-16-10-11-21-19(14-16)20-15-28(13-12-22(20)27-21)26(29)25-17-6-2-4-8-23(17)31-24-9-5-3-7-18(24)25/h2-11,14,25,27H,12-13,15H2,1H3

InChI Key

CBIQUHDZQNJFGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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